Welcome to the BenchChem Online Store!
molecular formula C18H19N3O B1196698 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one CAS No. 129299-72-5

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Cat. No. B1196698
M. Wt: 293.4 g/mol
InChI Key: AEKQMJRJRAHOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05290785

Procedure details

To a solution of 8,9-dihydro-7-[(hydroxy)(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-10-methylpyrido[1,2-a]indol-6(7H)-one (4.6 g) in acetic acid (92 ml) were added 10% palladium on carbon (2.3 g) and ammonium formate (7.89 g), and the mixture was refluxed gently for 3 hours. After being cooled, the catalyst was filtered off. The filtrate was evaporated, and diluted with water (50 ml) and diisopropyl ether (50 ml). Aqueous sodium hydroxide was added to neutralized the solution. Resulted precipitates were collected, and washed with water and diisopropyl ether successively, to give 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (1.87 g).
Name
8,9-dihydro-7-[(hydroxy)(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-10-methylpyrido[1,2-a]indol-6(7H)-one
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]([C:18]1[N:19]=[CH:20][N:21](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:22]=1[CH3:23])[CH:3]1[C:16](=[O:17])[N:7]2[C:8]3[C:13]([C:14]([CH3:15])=[C:6]2[CH2:5][CH2:4]1)=[CH:12][CH:11]=[CH:10][CH:9]=3.C([O-])=O.[NH4+]>C(O)(=O)C.[Pd]>[CH3:15][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]2[C:16](=[O:17])[CH:3]([CH2:2][C:18]3[N:19]=[CH:20][NH:21][C:22]=3[CH3:23])[CH2:4][CH2:5][C:6]=12 |f:1.2|

Inputs

Step One
Name
8,9-dihydro-7-[(hydroxy)(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-10-methylpyrido[1,2-a]indol-6(7H)-one
Quantity
4.6 g
Type
reactant
Smiles
OC(C1CCC=2N(C3=CC=CC=C3C2C)C1=O)C=1N=CN(C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.89 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
92 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed gently for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
diluted with water (50 ml) and diisopropyl ether (50 ml)
ADDITION
Type
ADDITION
Details
Aqueous sodium hydroxide was added
CUSTOM
Type
CUSTOM
Details
Resulted
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with water and diisopropyl ether successively

Outcomes

Product
Name
Type
product
Smiles
CC1=C2N(C3=CC=CC=C13)C(C(CC2)CC=2N=CNC2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.